(4aR,9aS)-2,3,4,4a,9,9a-hexahydroindeno[2,1-b][1,4]oxazine is a chemical compound with the molecular formula and a molecular weight of 175.23 g/mol. It is classified as an oxazine derivative, which is a cyclic compound containing an oxygen atom and a nitrogen atom within the ring structure. This compound is notable for its stereochemistry, specifically the (4aR,9aS) configuration, indicating the spatial arrangement of its atoms.
The compound is identified by several identifiers including its CAS number 956150-94-0 and PubChem CID 12950882. It has applications in various scientific fields due to its unique structure and properties.
Technical details regarding specific reaction conditions (temperature, pressure, solvents) are often proprietary or vary by laboratory protocols.
The structure of (4aR,9aS)-2,3,4,4a,9,9a-hexahydroindeno[2,1-b][1,4]oxazine can be represented using various structural notations:
C12=CC=CC=C1[C@@H]3[C@H](C2)OCCN31S/C11H13NO/c1-2-4-9-8(3-1)7-10-11(9)12-5-6-13-10/h1-4,10-12H,5-7H2/t10-,11+/m0/s1The compound features a fused bicyclic structure that includes an indene moiety fused with an oxazine ring. This unique arrangement contributes to its chemical reactivity and potential biological activity.
(4aR,9aS)-2,3,4,4a,9,9a-hexahydroindeno[2,1-b][1,4]oxazine can participate in various chemical reactions typical of oxazines:
These reactions may be influenced by the stereochemistry of the compound and the presence of functional groups.
Further studies are necessary to elucidate its precise mechanism of action.
Key physical and chemical properties of (4aR,9aS)-2,3,4,4a,9,9a-hexahydroindeno[2,1-b][1,4]oxazine include:
| Property | Value |
|---|---|
| Molecular Weight | 175.23 g/mol |
| Boiling Point | Not specified |
| State | Solid |
| Storage Conditions | Cold-chain transportation recommended |
These properties indicate that while specific boiling points are not provided in available literature sources like Sigma-Aldrich and PubChem , it is essential for handling and storage to be conducted under controlled conditions to maintain stability.
(4aR,9aS)-2,3,4,4a,9,9a-hexahydroindeno[2,1-b][1,4]oxazine has potential applications in:
Research into its biological activity is ongoing and could reveal further uses in medicinal chemistry or materials science.
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: